molecular formula C13H10FNO3 B8173440 6-(3-Fluorophenyl)-2-methoxynicotinic acid

6-(3-Fluorophenyl)-2-methoxynicotinic acid

Cat. No.: B8173440
M. Wt: 247.22 g/mol
InChI Key: FQWRLTXCCWDQIQ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a fluorophenyl group attached to the sixth position and a methoxy group at the second position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-methoxynicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3-Fluorophenyl)-2-methoxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxy groups can enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-methoxynicotinic acid
  • 6-(3-Bromophenyl)-2-methoxynicotinic acid
  • 6-(3-Methylphenyl)-2-methoxynicotinic acid

Uniqueness

6-(3-Fluorophenyl)-2-methoxynicotinic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogen or alkyl-substituted analogs .

Properties

IUPAC Name

6-(3-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-10(13(16)17)5-6-11(15-12)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWRLTXCCWDQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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